molecular formula C11H13BrN2 B11859014 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine CAS No. 947533-68-8

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine

Cat. No.: B11859014
CAS No.: 947533-68-8
M. Wt: 253.14 g/mol
InChI Key: RKXTXRLORCHZHK-UHFFFAOYSA-N
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Description

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and a tert-butyl group in its structure makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the bromination of 2-tert-butyl-imidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps like cyclization, bromination, and purification to achieve high yields and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and tert-butyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: These functional groups enhance its ability to participate in diverse chemical reactions and interact with various biological targets .

Properties

CAS No.

947533-68-8

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

8-bromo-2-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-7-14-6-4-5-8(12)10(14)13-9/h4-7H,1-3H3

InChI Key

RKXTXRLORCHZHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=CC=C(C2=N1)Br

Origin of Product

United States

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